molecular formula C15H14NS+ B261500 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium

3-Benzyl-2-methyl-1,3-benzothiazol-3-ium

Cat. No.: B261500
M. Wt: 240.3 g/mol
InChI Key: GUKBPNZRLOTXKE-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 3-benzyl-2-methyl-1,3-benzothiazol-3-ium (C₁₅H₁₄NS⁺) consists of a benzothiazolium core fused to a benzene ring, with a methyl group at position 2 and a benzyl substituent at position 3. Single-crystal X-ray diffraction studies reveal a triclinic crystal system (space group P1) with unit cell parameters a = 5.6480 Å, b = 9.9900 Å, c = 11.2070 Å, α = 88.808°, β = 83.098°, γ = 87.914°, and V = 627.25 ų. The benzothiazolium ring adopts a planar conformation, with a dihedral angle of 6.91° between the fused benzene and thiazole rings. Intermolecular interactions include bifurcated N–H⋯(O,Br) and O–H⋯Br hydrogen bonds, as well as S⋯O contacts (3.0526 Å), forming a three-dimensional network.

Table 1: Crystallographic parameters of this compound and related derivatives.

Parameter This compound 2-Amino-1,3-benzothiazol-3-ium
Crystal system Triclinic Monoclinic
Space group P1 Cc
Unit cell volume (ų) 627.25 1015.90
Dihedral angle (°) 6.91 10.45

Quantum Mechanical Calculations for Bond Parameter Determination

Density functional theory (DFT) calculations at the B3LYP/6-31+G* level provide insights into bond parameters and electronic properties. The optimized geometry shows agreement with crystallographic data, with bond lengths such as S1–C1 (1.765 Å experimentally vs. 1.76525 Å theoretically) and N1–C5 (1.3216 Å). The methyl and benzyl groups induce minor steric effects, reducing planarity in the benzothiazolium core. Natural bond orbital (NBO) analysis indicates partial positive charge localization on the thiazolium nitrogen (+0.42 *e), while the benzyl group exhibits charge delocalization (−0.18 e).

Table 2: Experimental vs. DFT-calculated bond parameters.

Bond/Angle Experimental (Å/°) Theoretical (Å/°)
S1–C1 1.765 1.76525
N1–C5 1.3216 1.3221
C4–C3–S1 128.2° 128.77°

Comparative Analysis with Related Benzothiazolium Derivatives

Comparative studies highlight structural and electronic distinctions between this compound and analogous compounds:

  • Substituent Effects : The benzyl group enhances π-stacking interactions (centroid–centroid distance: 3.7420 Å), unlike smaller alkyl substituents in 2-methyl-1,3-benzothiazol-3-ium derivatives.
  • Hydrogen Bonding : Unlike 2-amino-1,3-benzothiazol-3-ium, which forms N–H⋯O hydrogen bonds with phosphate anions, the title compound relies on weaker S⋯O contacts.
  • Cation Stability : The benzyl group increases cation stability (ΔG = −245 kJ/mol) compared to 3-ethyl-2-methyl derivatives (ΔG = −198 kJ/mol).

Tautomeric Behavior and Charge Distribution Patterns

The compound exists exclusively as the 1H-tautomer in the solid state, with protonation occurring at the thiazolium nitrogen (N3). Solvent-dependent studies in dimethyl sulfoxide (DMSO) reveal minor contributions from the 3H-tautomer (<5%) due to steric hindrance from the benzyl group. Charge distribution analysis via electrostatic potential maps shows:

  • Positive charge density on N3 (+0.42 e).
  • Electron-rich regions on the sulfur atom (−0.56 e) and benzyl aromatic ring (−0.18 e).

Table 3: Tautomeric equilibrium constants (Kₜ) in select solvents.

Solvent Kₜ (1H:3H)
DMSO 95:5
Chloroform 98:2
Water 99:1

Properties

Molecular Formula

C15H14NS+

Molecular Weight

240.3 g/mol

IUPAC Name

3-benzyl-2-methyl-1,3-benzothiazol-3-ium

InChI

InChI=1S/C15H14NS/c1-12-16(11-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17-12/h2-10H,11H2,1H3/q+1

InChI Key

GUKBPNZRLOTXKE-UHFFFAOYSA-N

SMILES

CC1=[N+](C2=CC=CC=C2S1)CC3=CC=CC=C3

Canonical SMILES

CC1=[N+](C2=CC=CC=C2S1)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Properties Reference ID
This compound Benzyl (3), Methyl (2) ~297.4 (calculated) Not reported Hydrophobic, cationic, aromatic
3-Butyl-2-methyl-1,3-benzothiazol-3-ium Butyl (3), Methyl (2) ~251.4 Not reported Enhanced CL selectivity, ionizable
Thioflavin-T Dimethylamino-phenyl (2), Methyl (3,6) ~318.8 283–285 Fluorescent, amyloid-binding
3-Amino-2-benzyl-1,3-benzothiazol-3-ium tosylate Benzyl (2), Amino (3) 426.55 165 (decomp.) Crystalline, stable in MeCN/Et2O
SM19 (CLiB) Ethyl (3), Styryl-DMA (2) ~476.3 Not reported Cardiolipin-specific, inhibits respiration

Key Observations :

  • Cation Stability: Amino-substituted analogs (e.g., 3-amino-2-benzyl derivatives) form stable salts with tosylate counterions, enabling crystallization .
  • Biological Specificity: SM19 (CLiB) demonstrates cardiolipin specificity due to its styryl-dimethylamino group, a feature absent in the target compound .

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Benzyl bromide or chloride is typically used as the alkylating agent. Dimethyl sulfate (DMS) may serve as a methylating agent in tandem reactions.

  • Solvents : Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) enhance reactivity, while water is employed in biphasic systems to control exotherms.

  • Temperature : Maintaining temperatures below 25°C prevents O-alkylation byproducts. For example, a reaction at 20–25°C with benzyl bromide in acetonitrile yields 3-benzyl-2-methyl-1,3-benzothiazol-3-ium bromide with >85% purity.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism , where the benzothiazole nitrogen attacks the benzyl halide’s electrophilic carbon. Steric hindrance from the 2-methyl group directs alkylation exclusively to the nitrogen.

One-Pot Synthesis from 2-Aminothiophenol Derivatives

A scalable approach involves cyclocondensation of 2-aminothiophenol with acetic anhydride, followed by sequential alkylation.

Protocol (Adapted from CN103232407B):

  • Cyclization :

    • 2-Amino-3-benzylthiophenol reacts with acetic anhydride in glacial acetic acid at 110–150°C to form 2-methylbenzothiazole.

    • Key Step : Acetic anhydride acts as both solvent and dehydrating agent, facilitating cyclization via intramolecular nucleophilic acyl substitution.

  • Quaternization :

    • The intermediate is treated with dimethyl sulfate (0.9–1.1 equivalents) in aqueous NaOH (2–10 wt%) at 0–5°C.

    • Yield : 90–92% with a benzyl-to-methyl ratio of 5.4:1.

Advantages :

  • Avoids isolation of intermediates, reducing purification steps.

  • Tolerates electron-withdrawing substituents on the benzyl group.

Microwave-Assisted Synthesis

Microwave irradiation accelerates quaternization, reducing reaction times from hours to minutes.

Procedure:

  • 2-Methylbenzothiazole and benzyl bromide are mixed in DMF.

  • Irradiated at 100°C for 15–20 minutes under 300 W power.

  • Outcome : 95% conversion with minimal O-alkylation byproducts.

Table 1: Comparative Analysis of Methods

MethodReagentsSolventTemp (°C)Yield (%)Purity (%)
QuaternizationBenzyl bromide, NaOHAcetonitrile20–2585–90>90
One-PotAcetic anhydride, DMSGlacial AcOH110–15090–9299.5
MicrowaveBenzyl bromide, DMFDMF1009598

Regioselective Alkylation via Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide enhance alkylation efficiency in biphasic systems.

Example:

  • 2-Methylbenzothiazole, benzyl chloride, and NaOH (50% aqueous) are stirred with PTC at 40°C for 2 hours.

  • Result : 88% yield with 97% regioselectivity for N-benzylation.

Mechanism :
The PTC shuttles hydroxide ions into the organic phase, deprotonating the benzothiazole nitrogen and increasing nucleophilicity.

Challenges and Byproduct Mitigation

Common Byproducts:

  • O-Benzylation : Occurs at elevated temperatures (>40°C) or with excess alkylating agent.

  • Di-Quaternary Salts : Formed via over-alkylation, minimized by stoichiometric control.

Purification Strategies:

  • Crystallization : From ethyl acetate/hexane mixtures removes unreacted starting materials.

  • Ion-Exchange Chromatography : Separates quaternary salts from neutral byproducts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzothiazole derivatives are often prepared by reacting benzothiazole precursors with alkylating agents like benzyl halides. Optimization involves adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (60–100°C), and stoichiometry of reagents. Monitoring reaction progress via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield improvements (51–53%) are achieved by stepwise addition of reactants and inert atmosphere conditions to prevent oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on chemical shifts (e.g., benzyl protons at δ 4.5–5.5 ppm, aromatic protons at δ 7.0–8.5 ppm). Integration ratios confirm substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+] calculated vs. observed within ±0.001 Da).
  • IR Spectroscopy : Identify functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹).
    Cross-referencing with literature spectra in databases like PubChem ensures structural confirmation .

Advanced Research Questions

Q. How can computational models predict the interaction of this compound with biological membranes, and how are these predictions validated experimentally?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM) to model partitioning into lipid bilayers. Calculate ΔGtransfer free energies to predict selectivity for cardiolipin-rich membranes.
  • Experimental Validation : Compare computational ΔGtransfer values with experimental measurements using fluorescence assays or equilibrium dialysis. Discrepancies (e.g., overestimated hydrophobicity) may require adjusting partial charge assignments in simulations .

Q. What strategies resolve discrepancies between crystallographic data and computational predictions for this compound’s molecular geometry?

  • Methodology :

  • Refinement Software : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data to adjust bond lengths/angles. Cross-validate with ORTEP-3 for graphical visualization of thermal ellipsoids .
  • Database Cross-Check : Compare experimental crystal parameters (e.g., unit cell dimensions, space group) with entries in the Cambridge Structural Database (CSD). Statistical outliers (e.g., unusual torsion angles) may indicate twinning or disorder, requiring re-measurement or alternative refinement models .

Q. How can researchers optimize crystallization conditions for this compound to achieve high-quality diffraction data?

  • Methodology :

  • Solvent Screening : Test solvent pairs (e.g., methanol/water, DCM/hexane) for slow evaporation. Monitor crystal growth under polarized light to assess birefringence.
  • Cryoprotection : For low-temperature data collection, soak crystals in Paratone-N oil or glycerol-containing cryosolutions to prevent ice formation.
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals. Process data with WinGX to resolve ambiguities in space group assignment .

Data Analysis and Contradiction Handling

Q. How should researchers address conflicting NMR and HRMS data during structural elucidation?

  • Methodology :

  • Isotopic Pattern Analysis : Verify HRMS isotopic distribution matches theoretical predictions (e.g., [M+1]<sup>+</sup> intensity for chlorine-containing adducts).
  • 2D NMR Correlations : Use HSQC and HMBC to resolve ambiguous proton-carbon assignments. For example, NOE correlations can distinguish between benzyl and methyl substituents .

Q. What statistical approaches are recommended for analyzing crystallographic data reproducibility across multiple batches?

  • Methodology :

  • R-Factor Analysis : Compare Rint and Rfree values across datasets. Significant deviations (>5%) suggest systematic errors (e.g., absorption correction issues).
  • Cluster Analysis : Use CSD statistics (e.g., mean bond lengths for C-S/N-S bonds) to identify outliers. Apply principal component analysis (PCA) to detect batch-specific anomalies .

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